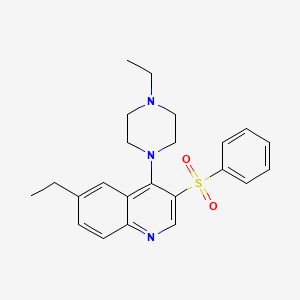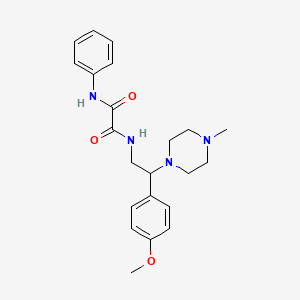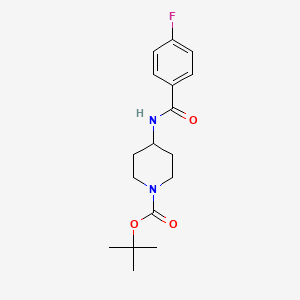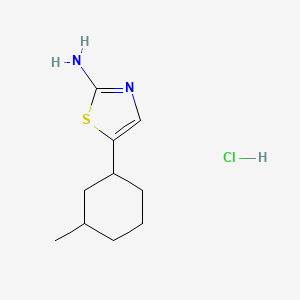
3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A significant area of research involving 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline derivatives is their synthesis for antimicrobial purposes. The synthesis of new pyrazoline and pyrazole derivatives, incorporating benzenesulfonamide moieties, has been explored for their antimicrobial activity. These compounds have shown promising results against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as therapeutic agents in combating microbial infections (Hassan, 2013).
Chemical Stability and Catalytic Properties
The chemical stability and catalytic properties of quinoline derivatives have been extensively studied, revealing their potential in various chemical reactions and syntheses. For example, research has shown the ability of quinoline-based compounds to act as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating not only their chemical stability but also their practical utility in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Anticancer Potential
Quinoline and its analogs have been identified as key structures in the development of anticancer agents. Their structural diversity allows for the inhibition of various cancer-related biological targets, including tyrosine kinases and DNA repair mechanisms. This versatility underscores the role of quinoline derivatives in the ongoing search for effective cancer treatments (Solomon & Lee, 2011).
Synthesis of Functionalized Quinolines
The synthesis of functionalized quinolines through multicomponent reactions catalyzed by L-proline has also been a topic of interest. This method offers a straightforward approach to obtaining a variety of quinoline derivatives, showcasing the adaptability and efficiency of quinoline in synthetic chemistry (Karamthulla et al., 2014).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of quinoline derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. These studies have identified compounds with significant bioactivity, suggesting their potential in developing new therapeutic agents with antioxidant and antibacterial properties (Shankerrao et al., 2013).
Wirkmechanismus
The mechanism of action of a specific quinoline or piperazine derivative would depend on its specific biological target. Many quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-3-18-10-11-21-20(16-18)23(26-14-12-25(4-2)13-15-26)22(17-24-21)29(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQJJOWEFOMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)
![1-(3-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2535115.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)



![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
